molecular formula C6H7F3O3 B2977149 (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid CAS No. 2470279-03-7

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid

Cat. No.: B2977149
CAS No.: 2470279-03-7
M. Wt: 184.114
InChI Key: LBFCIEMFEIGVEW-QWWZWVQMSA-N
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Description

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is a chiral oxolane (tetrahydrofuran) derivative with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. The (2R,3R) stereochemistry is critical for its physicochemical and biological properties, as enantiomeric configurations can significantly alter reactivity, solubility, and interactions with biological targets . The trifluoromethyl group enhances electronegativity and metabolic stability, making the compound valuable in medicinal chemistry and agrochemical research.

Properties

IUPAC Name

(2R,3R)-3-(trifluoromethyl)oxolane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFCIEMFEIGVEW-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid typically involves the trifluoromethylation of oxolane derivatives. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under mild conditions . Another approach involves the radical trifluoromethylation of carbon-centered radical intermediates .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced trifluoromethylation reagents and catalysts can streamline the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions include trifluoromethylated oxolane derivatives, alcohols, and azide-substituted oxolanes .

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the stability and reactivity of the resulting molecules .

Biology

In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its trifluoromethyl group can mimic the hydrophobic interactions found in biological systems .

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its unique structural properties can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its enhanced chemical stability and resistance to degradation .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid (Target) -CF₃ (3-position), -COOH (2-position) C₆H₇F₃O₃ (inferred) ~196.1 High electronegativity, enhanced metabolic stability, chiral specificity .
(2R,3R)-4-Methylene-2-octyl-5-oxooxolane-3-carboxylic acid -Octyl (2-position), -C=O (5-position), -CH₂ (4-position) C₁₄H₂₀O₄ 264.3 Increased lipophilicity due to octyl chain; ketone group alters ring strain .
(2R,3R)-2-(4-Chlorophenyl)oxolane-3-carboxylic acid -4-Cl-C₆H₄ (2-position), -COOH (3-position) C₁₁H₁₁ClO₃ 226.7 Aromatic chlorophenyl group enhances π-π stacking; moderate solubility .
(2R,3S,4S,5R)-3-(3,4-Difluoro-2-hydroxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)oxolane-2-carboxylic acid -3,4-Difluoro-2-hydroxyphenyl, -CF₃, -CH₃ (4,5-positions) C₁₅H₁₄F₅O₄ 384.3 Multi-fluorinated, bulky substituents; potential for high binding affinity .
cis-3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-2-carboxylic acid -Boc-protected amino (3-position), -COOH (2-position) C₁₀H₁₇NO₅ 231.2 Protective group enables peptide synthesis; moderate polarity .

Key Research Findings

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound increases the acidity of the carboxylic acid (pKa reduction) compared to non-fluorinated analogs, as seen in density-functional theory studies . Chlorophenyl and methylidene substituents (e.g., in and ) reduce solubility in polar solvents but improve membrane permeability .

Stereochemical Impact :

  • The (2R,3R) configuration is crucial for enantioselective interactions. For example, (2R,3S)-isomers of related compounds exhibit reduced bioactivity due to mismatched stereochemistry .

Applications in Drug Design :

  • Fluorinated oxolanes (e.g., ) are explored as protease inhibitors due to their resistance to oxidative metabolism .
  • Compounds with tert-butoxycarbonyl (Boc) groups () serve as intermediates in peptide synthesis .

Challenges and Limitations

  • Synthetic Complexity : Multi-fluorinated and stereospecific compounds require advanced chiral synthesis techniques, increasing production costs .

Biological Activity

(2R,3R)-3-(Trifluoromethyl)oxolane-2-carboxylic acid is a compound of interest due to its unique structural characteristics and potential biological activities. The trifluoromethyl group (-CF₃), known for its strong electron-withdrawing properties, can significantly influence the pharmacokinetics and pharmacodynamics of compounds. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered oxolane ring with a carboxylic acid functional group and a trifluoromethyl substituent. This configuration enhances its lipophilicity and alters its interaction with biological targets.

Key Structural Features

  • Oxolane Ring : Provides a cyclic framework that may influence conformational flexibility.
  • Trifluoromethyl Group : Enhances metabolic stability and modulates binding interactions with biological macromolecules.

The presence of the trifluoromethyl group can enhance interactions with various enzymes and receptors. Research indicates that compounds containing this group may exhibit increased potency in inhibiting certain biological pathways, such as those involving cyclooxygenases (COX) and lipoxygenases (LOX) .

Inhibition Studies

  • Cyclooxygenases (COX) : Compounds similar to this compound have been shown to inhibit COX-2, which is involved in inflammatory processes. The inhibition mechanism may involve hydrogen bonding interactions facilitated by the trifluoromethyl group .
  • Lipoxygenases (LOX) : The compound's analogs demonstrated moderate inhibitory effects against LOX-15 and LOX-5, suggesting potential applications in managing inflammatory diseases .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, certain derivatives exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating that modifications to the oxolane structure can lead to enhanced anticancer properties .

Case Studies

  • Case Study on COX Inhibition :
    • A study evaluated the inhibitory effects of various trifluoromethyl-substituted compounds on COX-2 activity. The most potent inhibitors displayed IC₅₀ values in the low micromolar range, demonstrating the impact of the trifluoromethyl group on enzyme inhibition .
  • Cytotoxicity in Cancer Models :
    • Derivatives of oxolane were tested against human cancer cell lines, revealing IC₅₀ values as low as 10 µM against MCF-7 cells. These findings underscore the potential of trifluoromethyl-containing compounds in cancer therapy .

Summary of Biological Activities

CompoundTargetActivityIC₅₀ (µM)Reference
This compoundCOX-2Inhibition5.4
Derivative ALOX-15Inhibition10.4
Derivative BMCF-7 CellsCytotoxicity9.9

Mechanistic Insights

MechanismDescription
Hydrogen BondingEnhanced interactions with enzyme active sites due to electron-withdrawing nature of -CF₃
LipophilicityIncreased membrane permeability leading to improved bioavailability

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